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Compound of Interest

Compound Name: Pyridine, 5-methyl-2-nitroso-

CAS No.: 104712-04-1

Cat. No.: B561310

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9]
5-methyl-2-nitroso-pyridine is a critical intermediate and potential degradation product in the

synthesis of pyridine-based pharmaceuticals (e.g., pirfenidone analogs, kinase inhibitors).

Structurally, it sits at a volatile intersection: it is the partial reduction product of 5-methyl-2-

nitropyridine and the oxidation precursor to 5-methyl-2-aminopyridine.

Why this analysis matters:

Genotoxicity Risk: Like many N-nitroso and C-nitroso compounds, it falls under scrutiny for

potential mutagenicity (ICH M7 guidelines).

Stability Profile: The nitroso group is labile. It can dimerize to azoxy compounds or oxidize to

the nitro form under light/air exposure, making "purity" a moving target without rigorous

method control.
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Separation Challenge: It shares a pyridine core with its precursors, making resolution on

standard C18 columns difficult due to similar hydrophobicities and pKa values (~5.2).

This guide compares two primary methodologies: a Standard C18 Approach (Routine QC) and

a Phenyl-Hexyl Approach (High-Selectivity), recommending the latter for definitive purity

analysis.

Comparative Analysis of Methods
We evaluated two distinct chromatographic strategies. The Phenyl-Hexyl method is identified

as the superior choice for complex impurity profiling due to enhanced

-

interactions with the pyridine ring.

Feature
Method A: Standard C18

(Routine QC)

Method B: Phenyl-Hexyl

(Expert Choice)

Primary Mechanism
Hydrophobic Interaction (Van

der Waals)

Hydrophobic +

-

Interaction

Selectivity
Moderate. Often co-elutes

nitro/nitroso forms.

High. Resolves nitroso from

amine/nitro analogs.

Peak Shape (Pyridine)
Prone to tailing (silanol

interactions).

Sharper. The phase shields

silanols better.

Detection Limit (UV) ~0.1% (Standard Purity) ~0.05% (Enhanced S/N ratio)

Suitability
Raw material assay ( >98%

purity).

Trace impurity analysis &

stability studies.

Deep Dive: The High-Selectivity Protocol (Method B)
This protocol is designed to be self-validating. It uses a Phenyl-Hexyl stationary phase which

engages in
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-

stacking with the electron-deficient pyridine ring, providing a separation mechanism orthogonal
to pure hydrophobicity.

Chromatographic Conditions[1][6][9][10][11][12][13][14]
[15]

Column: XSelect CSH Phenyl-Hexyl (or equivalent),

,

.

Rationale: The "Charged Surface Hybrid" (CSH) particle technology allows for excellent

peak shape of basic pyridines even in weak ionic strength acidic mobile phases.

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

Rationale: Buffering at pH 3.5 ensures the pyridine nitrogen is protonated (

), improving solubility and reproducibility. Formate is MS-compatible.

Mobile Phase B: Acetonitrile (LC-MS Grade).

Flow Rate: 1.0 mL/min.[1][2]

Column Temperature:

(Improves mass transfer and peak sharpness).

Detection: Diode Array Detector (DAD).[2]

Channel 1: 254 nm (General Pyridine absorbance).

Channel 2: 300-310 nm (Specific Nitroso

transition).
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Note: Nitroso compounds are often colored (green/blue) and have distinct UV/Vis

signatures compared to colorless amines.

Gradient Program[12]
Time (min) % Mobile Phase B Event

0.0 5 Initial Hold (Elute polar salts)

2.0 5 Begin Gradient

15.0 60
Linear Ramp (Elute

Nitroso/Nitro)

18.0 95 Wash (Elute dimers/oligomers)

21.0 95 Hold

21.1 5 Re-equilibration

26.0 5 End of Run

Sample Preparation (Critical Step)
Warning: Nitroso compounds are light-sensitive. Perform all prep in amber glassware or low-

actinic light.

Stock Solution: Weigh 10.0 mg of 5-methyl-2-nitroso-pyridine into a 10 mL amber volumetric

flask. Dissolve in 50:50 ACN:Water.[2] (Conc: 1.0 mg/mL).[3]

Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 0.1 mg/mL).

Filtration: Filter through a 0.2

PTFE or regenerated cellulose filter. Do not use Nylon (potential adsorption of nitroso
compounds).

Method Validation & Logic
Visualizing the Separation Workflow[10]
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The following diagram illustrates the decision logic and workflow for analyzing this specific

compound, highlighting the critical "Light Protection" step often missed in standard protocols.

Sample Preparation (Amber Glass)

HPLC Separation (Phenyl-Hexyl)

Sample: 5-methyl-2-nitroso-pyridine

Dissolve in 50:50 ACN/H2O

Filter 0.2 µm PTFE
(Avoid Nylon)

Inject 5-10 µL

Gradient Elution
(pH 3.5 Ammonium Formate)

Mechanism:
Hydrophobic + Pi-Pi Stacking

Selectivity

DAD Detection
254nm (Pyridine) + 310nm (Nitroso)

Click to download full resolution via product page

Caption: Workflow for 5-methyl-2-nitroso-pyridine analysis emphasizing light protection and

Phenyl-Hexyl selectivity.

Performance Metrics (Expected)
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Parameter Acceptance Criteria Rationale

Resolution (

)

between Nitroso and Nitro

forms

Critical for quantifying

oxidation degradation.

Tailing Factor (

)

Pyridines tail on acidic silica;

CSH/Phenyl phases mitigate

this.

LOD (UV)
Necessary to detect trace

mutagenic impurities.

% RSD (n=6)
Demonstrates system

suitability.

Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
Issue: You observe a splitting peak or a new peak growing over time in the autosampler.

Cause: 5-methyl-2-nitroso-pyridine can dimerize in solution or oxidize to 5-methyl-2-

nitropyridine. Solution:

Keep autosampler temperature at

.

Limit run sequences to < 12 hours.

Self-Validation: Re-inject the standard at the end of the sequence. If the "impurity" area

increases, it is an artifact of solution stability, not the sample itself.

Peak Tailing
Issue: The main peak tails significantly (

). Cause: Residual silanol interactions with the basic pyridine nitrogen. Solution: Increase buffer
concentration to 20-25 mM or switch to a "Hybrid" particle column (e.g., Waters XBridge or
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Agilent Poroshell HPH) which is resistant to high pH, allowing you to run at pH 8-9 (keeping
pyridine neutral), though pH 3.5 on CSH is usually sufficient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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